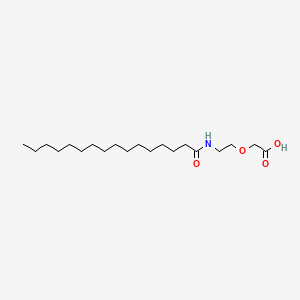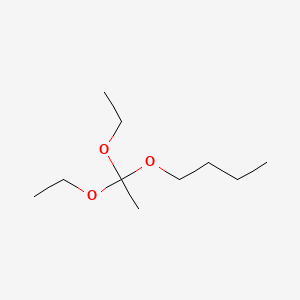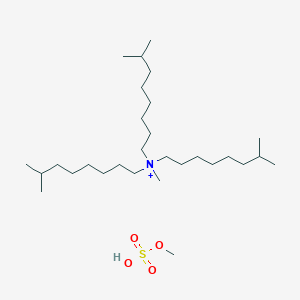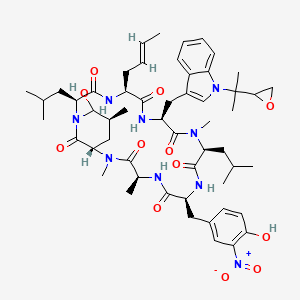
(2-((1-Oxohexadecyl)amino)ethoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((1-Oxohexadecyl)amino)ethoxy)acetic acid is a chemical compound with the molecular formula C20H39NO4 and a molar mass of 357.53 g/mol It is characterized by the presence of a long hexadecyl chain, an amide group, and an ethoxyacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-((1-Oxohexadecyl)amino)ethoxy)acetic acid typically involves the reaction of hexadecanoic acid with ethylenediamine to form an intermediate amide. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2-((1-Oxohexadecyl)amino)ethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
(2-((1-Oxohexadecyl)amino)ethoxy)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving lipid metabolism and membrane interactions.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of (2-((1-Oxohexadecyl)amino)ethoxy)acetic acid involves its interaction with specific molecular targets and pathways. The long hexadecyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The amide and ethoxyacetic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
(2-((1-Oxooctadecyl)amino)ethoxy)acetic acid: Similar structure with an octadecyl chain instead of hexadecyl.
(2-((1-Oxododecyl)amino)ethoxy)acetic acid: Contains a dodecyl chain.
(2-((1-Oxotetradecyl)amino)ethoxy)acetic acid: Features a tetradecyl chain.
Uniqueness
(2-((1-Oxohexadecyl)amino)ethoxy)acetic acid is unique due to its specific chain length and functional groups, which confer distinct physicochemical properties and biological activities. Its ability to integrate into lipid bilayers and participate in various chemical reactions makes it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
66654-00-0 |
|---|---|
Fórmula molecular |
C20H39NO4 |
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
2-[2-(hexadecanoylamino)ethoxy]acetic acid |
InChI |
InChI=1S/C20H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)21-16-17-25-18-20(23)24/h2-18H2,1H3,(H,21,22)(H,23,24) |
Clave InChI |
PQTYIEUPYGPQHF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NCCOCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![alpha-Allylbenzo[B]thiophene-3-propionic acid](/img/structure/B15175966.png)




![[(2R,5S)-5-ethyl-2-methyloctyl]benzene](/img/structure/B15175992.png)

![1-[4-(2-Formylhydrazinyl)phenyl]-3-hexylurea](/img/structure/B15176006.png)





![3-[2-(Methylamino)ethyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176045.png)
